1-Ethylpiperidine hypophosphite

Übersicht

Beschreibung

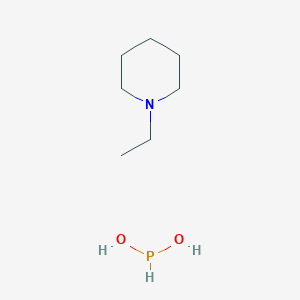

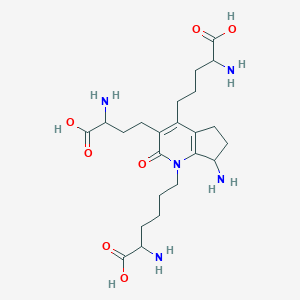

1-Ethylpiperidine hypophosphite is a chemical compound that has been utilized in various radical reactions to form carbon-carbon bonds. It is a salt derived from hypophosphorous acid and 1-ethylpiperidine. This compound has been shown to mediate radical reactions in both aqueous and organic media, providing a cleaner alternative to traditional methods that often use tributyltin hydride .

Synthesis Analysis

The synthesis of this compound involves the reaction of hypophosphorous acid with 1-ethylpiperidine. A convenient synthesis method has been reported where sodium hypophosphite reacts with triethyloxonium tetrafluoroborate in methylene chloride, leading to the formation of ethyl hypophosphite with good yield . This process is advantageous due to the use of readily available starting materials and simple purification steps.

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, related compounds such as organically templated zincophosphites have been synthesized and characterized by single-crystal X-ray diffraction . These studies on related phosphorus compounds can provide insights into the potential structural characteristics of this compound.

Chemical Reactions Analysis

This compound has been employed in radical reactions for the deoxygenation of alcohols and vicinal diols, both in alcohols and in water . It has also been used in the synthesis of monosubstituted phosphinic acids and esters through radical addition to olefins, which proceeds under mild and neutral conditions . Furthermore, it has been utilized in the synthesis of the alkaloid horsfiline, demonstrating its utility in complex organic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the compound's ability to mediate radical reactions suggests that it has electrophilic characteristics, as radicals derived from hypophosphites are known to be electrophilic . The mild reaction conditions associated with its use also indicate that it is a relatively stable and non-aggressive reagent compared to other radical initiators .

Wissenschaftliche Forschungsanwendungen

Radical Cyclization in Synthesis

1-Ethylpiperidine hypophosphite (1-EPHP) has been effectively utilized in radical cyclization processes. For instance, it played a crucial role in the synthesis of the phytotoxic metabolite alboatrin, where its use in the key radical-cyclisation step led to a revision of the initially proposed stereochemistry for alboatrin (Graham, Murphy, & Kennedy, 1999). Additionally, it has been used in carbon–carbon bond forming radical reactions in both aqueous and organic media, providing a cleaner approach compared to traditional methods (Graham, Murphy, & Coates, 1999).

Application in Organic Synthesis

1-EPHP has been employed in various organic synthesis processes. It was used in creating radicals for the synthesis of the alkaloid horsfiline (Murphy, Tripoli, Khan, & Mali, 2005), and in the radical deoxygenation of alcohols and vicinal diols, demonstrating efficiency in these reactions (Jang & Cho, 2002). Its utility in solid-supported radical chemistry was also explored, showing the influence of the choice of solid-support on the efficiency of radical chain propagation (Helliwell et al., 2010).

Formation of Medium-Sized Rings

1-EPHP has proven efficient in forming seven- and eight-membered rings. Its use in converting esters and amides into eight-membered lactones and lactams yielded good to excellent results (Lang et al., 2005).

Chemoselective Radical Reactions

The compound has been used in chemoselective radical reduction and intermolecular radical additions, demonstrating its versatility in organic synthesis. Notably, it facilitated the creation of 4-halo-glycooctononitriles and 4-halo-glycoheptononitriles through an intermolecular addition of gem-dihalocompounds to electron-deficient olefins (Francisco et al., 2006).

Other Applications

1-EPHP has also been involved in a range of other chemical reactions and studies, including the preparation of functionalized pentafluorophenyl (PFP) esters (Caddick et al., 2004), and the study of microenvironmental effects in solid-supported radical chemistry (Helliwell et al., 2010).

Wirkmechanismus

Target of Action

1-Ethylpiperidine hypophosphite (EPHP) is a chemical compound that primarily targets carbon-carbon bond formation in both aqueous and organic media . It plays a crucial role as a chain carrier during the radical addition of gem-dihalocompounds to electron-deficient olefins .

Mode of Action

EPHP interacts with its targets by promoting the formation of carbon-carbon bonds. It acts as a chain carrier during the radical addition of gem-dihalocompounds to electron-deficient olefins . This interaction results in the formation of new carbon-carbon bonds, which is a critical step in many chemical reactions .

Biochemical Pathways

The primary biochemical pathway affected by EPHP involves the radical addition of gem-dihalocompounds to electron-deficient olefins . This process leads to the formation of new carbon-carbon bonds, which can have significant downstream effects, including the synthesis of complex organic compounds .

Pharmacokinetics

Its physical properties, such as its solid form and storage temperature of 2-8°c, suggest that it may have specific requirements for storage and handling that could impact its bioavailability .

Result of Action

The action of EPHP results in the formation of new carbon-carbon bonds through the radical addition of gem-dihalocompounds to electron-deficient olefins . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds produced .

Action Environment

The efficacy and stability of EPHP can be influenced by environmental factors. For instance, its storage temperature of 2-8°C suggests that it may be sensitive to temperature changes . Additionally, its ability to function in both aqueous and organic media indicates that it can operate in diverse chemical environments .

Safety and Hazards

1-Ethylpiperidine hypophosphite is classified as a flammable solid . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

1-Ethylpiperidine hypophosphite may be used in future studies as a water-soluble chain carrier for the efficient radical cyclization in water for various hydrophobic substrates . It could also be used in the main radical-cyclisation step for the synthesis of the phytotoxic metabolite alboatrin and its epimer .

Eigenschaften

IUPAC Name |

1-ethylpiperidine;phosphonous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.H3O2P/c1-2-8-6-4-3-5-7-8;1-3-2/h2-7H2,1H3;1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCZSWZTYPTERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1.OPO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467482 | |

| Record name | 1-Ethylpiperidine hypophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145060-63-5 | |

| Record name | 1-Ethylpiperidine hypophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethylpiperidine hypophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Ethylpiperidine hypophosphite (EPHP) facilitate radical reactions, and what are its advantages over traditional reagents like tributyltin hydride?

A1: EPHP acts as a source of hydrogen atoms in radical reactions []. It serves as an alternative to tributyltin hydride, which, while effective, presents toxicity concerns. EPHP offers a less toxic approach to mediating radical transformations [].

Q2: What types of reactions has this compound (EPHP) been successfully employed in?

A2: Research highlights EPHP's efficacy in various radical reactions, including:

- Radical Cyclizations: EPHP, combined with initiators like AIBN, effectively promotes the cyclization of haloacetamides []. It has been successfully utilized in the total synthesis of natural products like epialboatrin, showcasing its utility in constructing complex molecules [].

- Intermolecular Radical Additions: EPHP mediates the addition of radicals derived from halo-iodo-alditols to electron-deficient olefins [, ]. This methodology allows the formation of new carbon-carbon bonds, expanding the synthetic toolbox for accessing diverse molecular scaffolds.

Q3: Are there specific reaction conditions where this compound (EPHP) demonstrates superior performance?

A3: Yes, a study explored EPHP's use in aqueous radical reactions []. The research demonstrated that EPHP, paired with a water-soluble radical initiator (VA-061) and a surfactant (CTAB), effectively facilitates radical cyclizations in water, even with hydrophobic substrates []. This finding is significant as it offers a more environmentally friendly approach compared to traditional organic solvents.

Q4: Are there any limitations or challenges associated with using this compound (EPHP) in radical reactions?

A4: While generally effective, research has noted that the use of EPHP with secondary monohaloacetamides can lead to unwanted side reactions, including reduction and product cleavage []. This observation suggests that the substrate structure can influence the reaction outcome and necessitates careful reaction optimization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)

![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)